REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.[CH2:11]([NH:13][CH3:14])[CH3:12]>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([N:13]([CH2:11][CH3:12])[CH3:14])=[O:10])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
0.846 g
|
Type
|
reactant
|
Smiles
|
C(C)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound (I-7a) was prepared by a method analogous to
|
Type
|
CUSTOM
|
Details
|
that described for the preparation of SM-1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)N(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |